
Oxalic Acid-13C2 Dibutyl Ester
Overview
Description
Oxalic Acid-13C2 Dibutyl Ester (CAS: 62654-02-8 or 1391053-49-8) is a stable isotope-labeled derivative of oxalic acid dibutyl ester, where two carbon atoms in the oxalic acid backbone are replaced with ¹³C isotopes. Its molecular formula is C₈¹³C₂H₁₈O₄ (molecular weight: 204.23 g/mol), structurally comprising two butyl ester groups attached to a ¹³C₂-labeled oxalic acid core. This compound is synthesized on a made-to-order basis, with restricted availability due to regulatory controls and short shelf life.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxalic Acid-13C2 Dibutyl Ester typically involves the esterification of oxalic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The isotopically labeled oxalic acid (Oxalic Acid-13C2) is reacted with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The use of isotopically labeled starting materials makes the process more expensive, and it is typically carried out in specialized facilities.
Chemical Reactions Analysis
Types of Reactions
Oxalic Acid-13C2 Dibutyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield oxalic acid and butanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Oxalic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Butanol and other alcohols.
Scientific Research Applications
Oxalic Acid-13C2 Dibutyl Ester is used in various scientific research applications, including:
Metabolic Studies: Used as a tracer to study metabolic pathways involving oxalic acid.
Reaction Mechanisms: Helps in understanding the mechanisms of esterification and hydrolysis reactions.
Isotope Labeling: Used in studies involving isotopic labeling to trace the movement of carbon atoms in chemical reactions.
Proteomics Research: Utilized in the study of protein interactions and functions.
Mechanism of Action
The mechanism of action of Oxalic Acid-13C2 Dibutyl Ester involves its participation in esterification and hydrolysis reactions. The isotopically labeled carbon atoms allow researchers to trace the movement and transformation of the compound in various chemical processes. The ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.
Comparison with Similar Compounds
A systematic comparison of Oxalic Acid-¹³C₂ Dibutyl Ester with structurally or functionally analogous compounds is outlined below:
Table 1: Structural and Functional Comparison
*Calculated based on structural formula.
Key Findings :
Structural Backbone and Isotopic Labeling: Unlike Dibutyl Phthalate (phthalic acid derivative), Oxalic Acid-¹³C₂ Dibutyl Ester has a shorter dicarboxylic acid chain, reducing its molecular weight by ~26%. The ¹³C labeling enables precise tracking in metabolic studies, a feature absent in non-isotopic analogs.
Biological Activity :
- Malonic Acid Dibutyl Ester , with an additional methylene group, exhibits 2-fold greater inhibitory potency against E. coli DNA gyrase (IC₅₀ = 2.34 μM) compared to oxalic acid esters (IC₅₀ = 4.47 μM). Hydrolysis to carboxylic acids further enhances activity, highlighting the impact of chain length and functional groups.
Stereochemical Sensitivity :
- Enantiomers of oxalic acid esters show divergent bioactivity. The S-enantiomer of oxalic acid derivatives (e.g., compound (S)-7 ) is 3-fold more potent (IC₅₀ = 1.12 μM) than the R-form (IC₅₀ = 3.58 μM), underscoring the role of stereochemistry in drug design.
Application-Specific Variants :
- Oxalic Acid Isohexyl Neopentyl Ester and Cyclohexyl Decyl Ester promote plant growth via microbial volatile organic compounds (MVOCs), whereas the ¹³C₂-labeled dibutyl ester is restricted to analytical and tracer applications.
Regulatory and Handling Considerations
- Oxalic Acid-¹³C₂ Dibutyl Ester requires permits or BSL certification for purchase. Handling fees and lead times vary due to its made-to-order production.
- Discrepancies in CAS numbers (e.g., 62654-02-8 vs. 1391053-49-8) suggest supplier-specific nomenclature; users must verify identifiers with vendors.
Biological Activity
Oxalic Acid-13C2 Dibutyl Ester is a derivative of oxalic acid, which is a dicarboxylic acid known for its various applications in industrial and agricultural settings. This article explores the biological activity of this compound, focusing on its biochemical interactions, effects on living organisms, and potential applications in environmental science and agriculture.
Molecular Formula : C8H14O4
Molecular Weight : 174.19 g/mol
CAS Number : [Not provided in the search results]
This compound is characterized by its ester functional groups, which influence its solubility and reactivity in biological systems. The presence of stable isotopes (13C) allows for tracing studies in metabolic pathways.
Biological Activity Overview
The biological activity of this compound can be examined through various lenses, including its effects on plant physiology, microbial interactions, and potential toxicity to animals.
1. Effects on Plant Physiology
Research indicates that oxalic acid derivatives can induce stress responses in plants. For instance, studies have shown that oxalic acid can trigger Programmed Cell Death (PCD) in Arabidopsis thaliana, leading to enhanced disease resistance against pathogens like Sclerotium rolfsii .
In a controlled experiment, seedlings treated with a 3 mM solution of oxalic acid demonstrated:
- Increased transcription of defense-related genes
- No significant alteration in growth metrics
This suggests that low concentrations may bolster plant defenses without detrimental effects on growth.
2. Microbial Interactions
This compound has been studied for its role in enhancing metal mobilization in contaminated environments. It acts as a chelating agent, facilitating the extraction of heavy metals from soils . This property is particularly relevant in bioremediation efforts where microbial degradation processes are employed.
A study involving Pseudomonas fluorescens showed that genetically modified strains capable of secreting oxalate could solubilize phosphorus from rock phosphate significantly more than unmodified strains . This highlights the potential use of oxalic acid derivatives in sustainable agricultural practices.
3. Toxicity Studies
Toxicological assessments have indicated that oxalic acid can exhibit lethal and sublethal effects on various organisms. For example, honeybees exposed to oxalic acid dihydrate showed increased mortality rates at specific concentrations . The No Observed Adverse Effect Level (NOAEL) was established at 50 µg/bee for oral administration, indicating the need for careful dosage management when using oxalic acid derivatives in agricultural contexts.
Data Table: Summary of Biological Effects
Study | Organism | Concentration | Effect Observed |
---|---|---|---|
Programmed Cell Death Induction | Arabidopsis thaliana | 3 mM | Increased defense gene transcription |
Metal Mobilization | Pseudomonas fluorescens | Variable | Enhanced phosphorus solubilization |
Honeybee Mortality | Apis mellifera | 50 µg/bee | Increased mortality; NOAEL established |
Case Study 1: Remediation of Arsenic Contaminated Soils
A study investigated the use of oxalic acid for mobilizing arsenic from contaminated sediments. Results indicated that oxalic acid significantly improved arsenic mobilization efficiency, making it a viable option for remediation strategies .
Case Study 2: Impact on Crop Resistance
In another experiment, pre-treatment with oxalic acid was shown to enhance resistance against fungal pathogens in crops. This suggests potential applications in organic farming practices where chemical fungicides are minimized .
Q & A
Basic Research Questions
Q. What are the optimized laboratory-scale synthesis methods for Oxalic Acid-13C2 Dibutyl Ester, and how do yields compare across protocols?
The most efficient method involves pyrolysis of sodium formate-13C. Sodium hydroxide reacts with 13CO under pressure (>1 atm) to yield sodium formate-13C in >99% yield. Subsequent pyrolysis at 360°C with sodium carbonate produces Oxalic Acid-13C2 in >90% yield . Alternative methods, such as reductive coupling of CO₂ over molten alkali metals, yield only 10–17%, making them less practical for high-purity isotopic labeling .
Method | Yield | Isotopic Purity | Key Advantage |
---|---|---|---|
Sodium formate-13C pyrolysis | >90% | >99% 13C | High yield, scalable |
Reductive CO₂ coupling | 10–17% | Variable | Limited utility for 13C labeling |
Q. How can researchers verify the structural integrity and isotopic labeling of this compound?
Characterization requires a combination of:
- Mass spectrometry (MS): Confirms molecular weight (202.25 g/mol for unlabeled dibutyl oxalate; +2 amu for 13C2) and isotopic enrichment .
- Nuclear magnetic resonance (13C-NMR): Identifies the two 13C-labeled carbonyl carbons (δ ~160 ppm) .
- Infrared spectroscopy (IR): Peaks at 1740–1760 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) validate ester functionality .
Sample purity should exceed 99% for metabolic tracing studies, achievable via recrystallization or preparative HPLC .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound in isotopic tracing studies of oxalate metabolism?
- Sample preparation: The dibutyl ester’s volatility necessitates mild evaporation conditions (e.g., nitrogen stream at ≤30°C) to prevent >75% loss during derivatization .
- LC-MS/MS quantification: Use stable isotope dilution with 13C2-labeled internal standards to correct for matrix effects. Recovery rates >90% are achievable with solid-phase extraction (SPE) .
- Biological models: Monitor 13CO₂ production in breath tests to assess oxalate decarboxylation in vivo. Vitamin C intake must be controlled, as it increases endogenous oxalogenesis .
Q. How can researchers reconcile discrepancies in oxalate quantification data between colorimetric assays and LC-MS/MS methods?
Colorimetric assays (e.g., enzymatic oxidation) may overestimate oxalate due to interference from ascorbate or glycolate. LC-MS/MS with dibutyl ester derivatization provides specificity but requires rigorous validation:
- Calibration curves: Use 13C2-labeled oxalate to correct for ion suppression.
- Limit of detection (LOD): Typically 0.1–0.5 µmol/L in plasma .
- Cross-validation: Compare results with ion chromatography (IC) or capillary electrophoresis (CE) to resolve method-specific biases .
Q. What mechanistic insights can be gained from studying the hydrogenation of this compound to ethylene glycol in catalytic systems?
Hydrogenation over noble metal catalysts (e.g., Pd/C or Ru/C) converts the ester to ethylene glycol-13C2, a model reaction for sustainable chemical synthesis. Key parameters include:
- Catalyst selectivity: Pd/C minimizes over-reduction to methanol.
- Isotopic tracking: 13C labeling confirms retention of the two-carbon backbone, critical for metabolic flux analysis .
- Reaction optimization: Temperatures of 80–120°C and H₂ pressures of 3–5 MPa balance conversion and catalyst longevity .
Q. Data Contradiction Analysis
Q. Why do reported yields for this compound synthesis vary widely across studies?
Discrepancies arise from:
- Reaction scale: Bench-scale pyrolysis (mg–g) achieves >90% yield , while industrial methods (kg–ton) face heat transfer inefficiencies, reducing yields .
- Isotopic source purity: Lower 13CO purity (<90%) introduces unlabeled byproducts, complicating purification .
- Analytical methods: Gravimetric vs. chromatographic quantification may overestimate yields if residual sodium carbonate is present .
Q. Methodological Recommendations
Properties
CAS No. |
1391053-49-8 |
---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
dibutyl oxalate |
InChI |
InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3/i9+1,10+1 |
InChI Key |
JKRZOJADNVOXPM-OJJJIBSVSA-N |
SMILES |
CCCCOC(=O)C(=O)OCCCC |
Isomeric SMILES |
CCCCO[13C](=O)[13C](=O)OCCCC |
Canonical SMILES |
CCCCOC(=O)C(=O)OCCCC |
Synonyms |
Ethanedioic Acid--13C2 1,2-Dibutyl Ester; Ethanedioic Acid-13C2 Dibutyl Ester; Oxalic Acid-13C2 Dibutyl Ester; Butyl Oxalate-13C2; Dibutyl Oxalate-13C2; NSC 8468-13C2; di-n-Butyl Oxalate-13C2 |
Origin of Product |
United States |
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